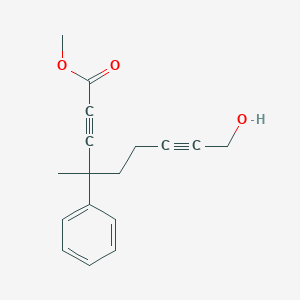![molecular formula C8H16O4S B15167419 Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1) CAS No. 480430-22-6](/img/structure/B15167419.png)
Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol typically involves the reaction of methanesulfonic acid with bicyclo[2.2.1]heptan-2-ol under controlled conditions. One common method is to dissolve bicyclo[2.2.1]heptan-2-ol in a suitable solvent, such as dichloromethane (DCM), and then add methanesulfonic acid dropwise while maintaining the reaction mixture at a low temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in bicyclo[2.2.1]heptan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methanesulfonic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols and amines can react with the methanesulfonic acid moiety under mild conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Sulfonate esters.
科学的研究の応用
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The methanesulfonic acid moiety can act as a proton donor, facilitating various chemical transformations. The bicyclo[2.2.1]heptan-2-ol component provides a rigid framework that can enhance the compound’s binding affinity to specific targets .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic structure but differ in functional groups.
Bicyclo[2.2.1]heptane-2,5-dione: Another bicyclic compound with different functional groups.
Bicyclo[2.2.1]heptane-1-methanesulfonic acid: Similar in structure but with different substituents .
Uniqueness
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol is unique due to the combination of a strong acid and a bicyclic alcohol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
特性
CAS番号 |
480430-22-6 |
|---|---|
分子式 |
C8H16O4S |
分子量 |
208.28 g/mol |
IUPAC名 |
bicyclo[2.2.1]heptan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H12O.CH4O3S/c8-7-4-5-1-2-6(7)3-5;1-5(2,3)4/h5-8H,1-4H2;1H3,(H,2,3,4) |
InChIキー |
RPHQGBQSDRODHO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1CC2CC1CC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)






